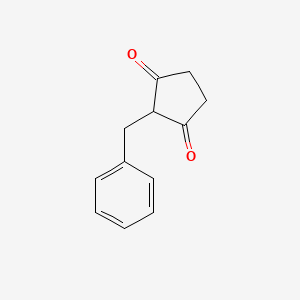

2-Benzyl-1,3-cyclopentanedione

描述

2-Benzyl-1,3-cyclopentanedione is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

2-Benzyl-1,3-cyclopentanedione serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the enantioselective total synthesis of digitoxigenin, a cardiac glycoside with significant pharmacological properties. The synthesis achieved high enantiomeric excess (>99%) and demonstrated the compound's utility in producing stereochemically pure products .

1.2 Antiviral and Anticancer Activities

Research indicates that derivatives of 1,3-cyclopentanediones exhibit antiviral properties. Specifically, compounds derived from this compound have shown promise in inhibiting viral replication and may serve as potential antiviral agents . Furthermore, studies suggest that these compounds can be modified to enhance their anticancer activities by targeting specific pathways involved in tumor growth .

Agricultural Applications

2.1 Herbicidal Activity

Recent patents highlight the herbicidal properties of cyclopentanedione derivatives, including this compound. These compounds have been shown to effectively control grassy monocotyledonous weeds in various crops, making them valuable in agricultural practices . The development of herbicidal compositions containing such compounds reflects their potential for improving crop yields while managing weed populations.

2.2 Plant Growth Regulation

Cyclopentanediones have also been investigated for their role as plant growth regulators. By modulating growth pathways, these compounds can enhance plant resilience against environmental stressors and improve overall health . This application is particularly relevant in sustainable agriculture, where chemical inputs are minimized.

Chemical Reactivity and Functionalization

3.1 Reactivity Studies

The reactivity of this compound towards electrophiles has been extensively studied. Research indicates that it can participate in nucleophilic reactions due to the presence of the diketone functional group, allowing for further functionalization and the development of more complex molecular architectures . This property makes it a valuable building block in organic synthesis.

3.2 Development of Chemical Probes

The compound's ability to react with biological targets has led to its use as a chemical probe for studying protein modifications. For example, it has been employed to investigate sulfenic acid formation in proteins, which is crucial for understanding redox signaling pathways within cells . Such applications underscore the compound's significance in biochemical research.

Summary Table of Applications

属性

分子式 |

C12H12O2 |

|---|---|

分子量 |

188.22 g/mol |

IUPAC 名称 |

2-benzylcyclopentane-1,3-dione |

InChI |

InChI=1S/C12H12O2/c13-11-6-7-12(14)10(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI 键 |

WDDLJPYSFCVKAC-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)C(C1=O)CC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。